3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide
Overview
Description
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinone derivatives. MPHP is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mechanism of Action
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, leading to an increase in their extracellular concentrations. 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has also been shown to have a high affinity for the serotonin transporter, leading to the release of serotonin. These effects suggest that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide may have potential therapeutic applications in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. In addition, 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been shown to produce a range of subjective effects, including euphoria, increased energy, and increased sociability. These effects are thought to be mediated by the release of dopamine, norepinephrine, and serotonin in the brain.
Advantages and Limitations for Lab Experiments
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has several advantages as a research tool, including its ability to selectively target dopamine, norepinephrine, and serotonin transporters. However, 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide also has several limitations, including its potential for abuse and its lack of specificity for these transporters.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide, including the development of more selective and potent inhibitors of dopamine, norepinephrine, and serotonin transporters. In addition, future research should focus on the potential therapeutic applications of 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide in the treatment of depression and other psychiatric disorders. Finally, future research should also focus on the potential risks associated with 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide use, including its potential for abuse and addiction.
Scientific Research Applications
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been used in scientific research to study its effects on the central nervous system. In vitro studies have shown that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, leading to an increase in their extracellular concentrations. 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has also been shown to have a high affinity for the serotonin transporter, leading to the release of serotonin. These effects suggest that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide may have potential therapeutic applications in the treatment of depression and other psychiatric disorders.
properties
IUPAC Name |
3-(4-methylphenyl)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-3-5-18(6-4-17)7-12-22(25)23-19-8-10-20(11-9-19)26-21-13-15-24(2)16-14-21/h3-6,8-11,21H,7,12-16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOVAMADRJSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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